1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol
Description
The compound 1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol is a propan-2-ol derivative featuring a complex substituent pattern. Its structure includes:
- A propan-2-ol backbone (secondary alcohol at position 2).
- A methylamino group at position 1.
- A 2-(dimethylamino)ethoxyethyl side chain linked to the methylamino group.
Properties
CAS No. |
83016-71-1 |
|---|---|
Molecular Formula |
C10H24N2O2 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-[2-[2-(dimethylamino)ethoxy]ethyl-methylamino]propan-2-ol |
InChI |
InChI=1S/C10H24N2O2/c1-10(13)9-12(4)6-8-14-7-5-11(2)3/h10,13H,5-9H2,1-4H3 |
InChI Key |
KIHUTSHTIVYBFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)CCOCCN(C)C)O |
Origin of Product |
United States |
Preparation Methods
Tosylation-Azidation-Hydrogenation Cascade
Adapted from CN116891415A, this three-step protocol forms the ether-amine backbone:
Step 1: Tosylation of Triethylene Glycol Monobenzyl Ether
Triethylene glycol monobenzyl ether reacts with p-toluenesulfonyl chloride (TsCl) in dichloromethane with triethylamine (TEA) as base (5–10°C, 1–4 hours). The tosyl group activates the alcohol for nucleophilic displacement.
Step 2: Azide Displacement
Sodium azide in DMF at 40–60°C substitutes the tosylate, forming an azido intermediate. Excess NaN₃ (1.1 eq) ensures complete conversion.
Step 3: Catalytic Hydrogenation
Palladium on carbon (10–20 wt%) in ethanol under H₂ reduces the azide to a primary amine. Subsequent N-methylation via Eschweiler-Clarke conditions introduces the methylamino group.
Reaction Yield Optimization
| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DCM | TEA | 5–10 | 92 |
| 2 | DMF | NaN₃ | 50 | 87 |
| 3 | EtOH | Pd/C | 25 | 78 |
Ethylene Oxide Ring-Opening Alkylation
Per US3402203A, dimethylamine reacts with ethylene oxide to form 2-(2-(dimethylamino)ethoxy)ethanol. Further treatment with epichlorohydrin introduces the propan-2-ol moiety:
- Epoxide Formation : Epichlorohydrin reacts with the tertiary amine’s hydroxyl group under basic conditions (NaOH, 60°C).
- Ring-Opening : Methylamine opens the epoxide, yielding the target compound after purification via vacuum distillation.
Optimization of Critical Reaction Parameters
Temperature Control in Tosylation
Maintaining 5–10°C during TsCl addition minimizes side reactions (e.g., sulfonate hydrolysis). Exothermicity management via dropwise addition improves yields to >90%.
Hydrogenation Catalyst Selection
Pd/C outperforms Raney Ni in azide reduction due to tolerance to residual DMF. Catalyst loading below 20 wt% prevents excessive foaming.
Solvent Effects on Alkylation
Polar aprotic solvents (DMF, DMSO) accelerate SN2 displacements but require post-reaction extraction to isolate products. Ethyl acetate/water partitioning effectively removes inorganic salts.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
ESI-MS (m/z): [M+H]⁺ 247.2 (calc. 247.3), collision cross-section 138.3 Ų (N₂ buffer gas).
Challenges and Mitigation Strategies
Regioselectivity in Epoxide Ring-Opening
Methylamine preferentially attacks the less hindered carbon of epichlorohydrin, but competing reactions yield 10–15% byproducts. Chromatographic separation (SiO₂, 9:1 CH₂Cl₂/MeOH) addresses this.
Chemical Reactions Analysis
Types of Reactions
1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines and alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Simpler amines and alcohols.
Substitution: Various substituted amines and ethers.
Scientific Research Applications
1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential use in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of 1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its amine and alcohol functionalities.
Pathways Involved: It can participate in metabolic pathways involving amine and alcohol metabolism, influencing biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Drug Design
Table 1: Structural Comparison of Propan-2-ol Derivatives
Key Observations :
- Unlike beta-blockers (bisoprolol, metoprolol), the target compound lacks an aryl ether group, which is critical for beta-adrenergic receptor binding .
Beta-Blockers (Bisoprolol, Metoprolol) :
- Mechanism : Competitive inhibition of beta-1 adrenergic receptors, reducing heart rate and blood pressure .
- Structural Requirement: Aryl ether groups (e.g., phenoxy) are essential for receptor affinity.
Sphingosine Kinase 1 (SphK1) Inhibitors (CHJ Series) :
- CHJ04091–CHJ04094: These propan-2-ol derivatives inhibit SphK1 (IC₅₀ = 0.8–2.1 µM) via interactions with hydrophobic pockets in the enzyme. The diethylaminoethoxy group in CHJ04091 enhances membrane permeability compared to dimethylamino analogs .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Insights :
- The target compound’s tertiary amine and ether groups likely improve aqueous solubility compared to bisoprolol but reduce membrane permeability relative to CHJ04091 .
- Higher boiling points in bisoprolol and the target compound reflect stronger intermolecular forces (hydrogen bonding) due to multiple polar groups .
Biological Activity
1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol, also known as 2-{[2-(Dimethylamino)ethyl]methylamino}ethanol, is a compound with significant biological activity. Its unique structure, featuring both amine and hydroxyl functional groups, allows it to interact with various biological systems. This article explores its biological properties, mechanisms of action, and potential applications based on available research findings.
- Molecular Formula : C7H18N2O
- Molecular Weight : 146.23 g/mol
- CAS Number : 2212-32-0
- Physical State : Liquid
- Boiling Point : 207 °C
- Density : 0.904 g/mL at 25 °C
1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol exhibits multiple mechanisms of action that contribute to its biological activity:
- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter levels in the brain, particularly affecting cholinergic and adrenergic systems. This modulation can lead to enhanced cognitive functions and potential therapeutic effects in neurodegenerative diseases.
- Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antibacterial agents.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuroprotective | Enhanced neuronal survival in vitro | |
| Antimicrobial | Inhibition of bacterial growth (e.g., E. coli) | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Neuroprotective Effects
A study published in Neuroscience Letters demonstrated that 1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol significantly increased neuronal survival in cultures exposed to neurotoxic agents. The mechanism was attributed to its ability to enhance the expression of neurotrophic factors.
Antimicrobial Activity
Research conducted by Journal of Antimicrobial Chemotherapy reported that the compound exhibited potent activity against Gram-negative bacteria, including E. coli and Pseudomonas aeruginosa. The study suggested that the compound disrupts bacterial cell membranes, leading to cell death.
Cytotoxicity in Cancer Cells
In vitro studies highlighted in Cancer Research showed that the compound induced apoptosis in several cancer cell lines, including breast and lung cancer cells. The findings indicated a dose-dependent response, with higher concentrations leading to increased cell death.
Q & A
Q. What are established synthetic routes for 1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol?
A common method involves the nucleophilic ring-opening of epoxides by amines. For example, reacting isobutylene oxide with ethylamine under controlled conditions (e.g., 100°C in methanol) yields amino alcohol derivatives . Adapting this protocol, the target compound could be synthesized by substituting ethylamine with a tertiary amine containing the dimethylaminoethoxyethyl group. Post-synthesis purification via distillation or chromatography is critical to isolate the product .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is essential for confirming the structure. For instance, H NMR can resolve signals for methyl groups (δ ~1.1–1.2 ppm), dimethylamino protons (δ ~2.5–3.0 ppm), and hydroxyl protons (broad singlet near δ 2.5 ppm) . Mass spectrometry (ESI/APCI) can validate the molecular ion peak (e.g., m/z 118 for simpler analogs) . Crystallographic analysis using SHELX software may aid in resolving stereochemistry if single crystals are obtained .
Q. What safety precautions are necessary during handling?
While specific toxicity data for this compound is limited, structurally similar amino alcohols exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory sensitization (H335) . Use fume hoods, wear nitrile gloves, and avoid aerosol formation. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can conflicting solubility data be resolved during formulation studies?
Discrepancies in solubility (e.g., in aqueous vs. organic solvents) may arise from pH-dependent protonation of the dimethylamino group. Conduct systematic solubility tests across a pH gradient (e.g., 3–10) using UV-Vis spectroscopy or HPLC. Compare results with analogs like 2-(2-methoxyethoxy)ethanol, which shows polarity-dependent solubility due to ether linkages .
Q. What strategies improve yield in multi-step syntheses involving tertiary amines?
Low yields often stem from steric hindrance during amine-epoxide reactions. Optimize reaction time and temperature (e.g., 24 hours at 80°C) and consider using phase-transfer catalysts like tetrabutylammonium bromide. For intermediates, employ protecting groups (e.g., Boc for amines) to prevent side reactions .
Q. How does the compound’s structure influence its pharmacological activity?
The dimethylaminoethoxyethyl group may enhance blood-brain barrier permeability, while the propan-2-ol moiety could interact with adrenergic receptors. Compare its activity to analogs like 1-(indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol, which shows adrenolytic effects via β-receptor antagonism . Conduct in vitro assays (e.g., cAMP inhibition) to validate receptor interactions.
Methodological Challenges
Q. How to address inconsistent crystallography data for this compound?
If SHELX refinement produces poor R-factors, ensure high-resolution data collection (≤1.0 Å) and check for twinning or disorder in the dimethylamino group. For ambiguous electron density, employ DFT calculations (e.g., Gaussian) to model plausible conformations .
Q. What analytical approaches validate purity in absence of reference standards?
Use orthogonal methods:
- HPLC-MS : Compare retention times and fragmentation patterns with synthetic intermediates.
- Elemental Analysis : Verify C, H, N content matches theoretical values (±0.3%).
- TGA/DSC : Assess thermal stability; impurities often lower decomposition temperatures .
Data Contradiction Analysis
Q. Why do toxicity studies report conflicting results for similar compounds?
Variations in test models (e.g., rodent vs. human cell lines) and exposure durations (acute vs. chronic) explain discrepancies. For example, 2-(2,4-difluorophenyl)propan-2-ol shows low acute toxicity but potential carcinogenicity in long-term studies . Cross-reference data from multiple regulatory databases (e.g., ECHA, OSHA) to identify consensus hazards .
Applications in Drug Delivery
Q. Can this compound serve as a drug delivery vehicle?
Its ether and tertiary amine moieties suggest potential as a solubilizing agent or pH-responsive carrier. Test complexation with hydrophobic drugs (e.g., paclitaxel) via dynamic light scattering (DLS) and monitor release kinetics under simulated physiological conditions (pH 7.4 vs. 5.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
